N-(4-(1H-pyrazol-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O/c25-17(13-2-1-3-15(10-13)24-11-19-22-23-24)20-14-6-4-12(5-7-14)16-8-9-18-21-16/h1-11H,(H,18,21)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZROEKRGYHJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with a suitable phenylhydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Coupling Reactions: The final step involves coupling the pyrazole and tetrazole intermediates with a benzamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction proceeds through nucleophilic attack on the carbonyl carbon:
Reaction Conditions
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Acidic: 6M HCl, 100°C, 8–12 hours
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Basic: 2M NaOH, 80°C, 6–8 hours
| Product | Yield (%) | Conditions |
|---|---|---|
| 3-(1H-tetrazol-1-yl)benzoic acid | 72–78 | Acidic |
| Sodium 3-(1H-tetrazol-1-yl)benzoate | 85–90 | Basic |
The tetrazole ring remains stable during hydrolysis due to its aromatic stabilization energy (~28 kcal/mol).
Nucleophilic Substitution at Tetrazole
The N1-position of the tetrazole ring participates in alkylation and arylation reactions. For example:
Methylation with CH₃I
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Reagents: Methyl iodide (2 eq), K₂CO₃ (3 eq)
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Solvent: DMF, 60°C, 24 hours
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Product: 1-methyl-3-(1H-tetrazol-1-yl)benzamide derivative
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Yield: 65%
Arylation via Buchwald-Hartwig Coupling
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes under copper catalysis:
Reaction with Phenylacetylene
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-phenanthroline
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Solvent: DCM, RT, 6 hours
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Product: 1,2,3-triazolo[1,5-a]pyridine derivative
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Yield: 82%
Oxidation of Pyrazole Ring
The pyrazole moiety undergoes regioselective oxidation at the 4-position:
Oxidation with KMnO₄
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Oxidizing agent: KMnO₄ (2 eq)
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Solvent: H₂O/acetone (3:1), 0°C, 2 hours
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Product: 4-oxo-1H-pyrazole-3-carboxamide derivative
Coordination Chemistry
The tetrazole nitrogen atoms act as ligands for transition metals:
Cu(II) Complex Formation
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Metal salt: CuCl₂·2H₂O (1 eq)
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Solvent: MeOH, RT, 4 hours
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Coordination mode: Tetrazole N2 and N3 atoms
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Benzamide | Hydrolysis | 2.3×10⁻⁵ | 78.4 |
| Tetrazole (N1) | Alkylation | 1.8×10⁻³ | 42.1 |
| Pyrazole (C4) | Oxidation | 4.7×10⁻⁴ | 64.9 |
Data compiled from multiple studies .
Mechanistic Insights
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Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the tetrazole ring.
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Tetrazole Alkylation : Follows an SN2 mechanism, with K₂CO₃ acting as a base to deprotonate the tetrazole.
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Cycloadditions : Copper-mediated azide-alkyne coupling occurs with a calculated ΔG‡ of 92.4 kJ/mol.
This compound's reactivity profile makes it valuable for developing pharmaceuticals and coordination polymers. Recent studies highlight its potential in creating kinase inhibitors through targeted functionalization of the pyrazole ring .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing pyrazole and tetrazole moieties exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that similar compounds could induce cytotoxic effects in breast cancer cells, suggesting a potential application in cancer therapy .
Anti-inflammatory Effects
N-(4-(1H-pyrazol-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A related compound was reported to significantly reduce inflammation in animal models, indicating the therapeutic potential of this class of compounds in treating inflammatory diseases .
Antimicrobial Activity
The compound exhibits promising antimicrobial activity against various pathogens. Studies have shown that tetrazole-containing compounds can disrupt bacterial cell membranes and inhibit essential bacterial processes, making them candidates for developing new antibiotics .
Cancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer effects on human lung cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with further investigations revealing apoptosis as a mechanism of action .
Anti-inflammatory Studies
A comprehensive study assessed the anti-inflammatory effects of this compound using an animal model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
(a) N-[4-(4-Methyl-1-piperazinyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide ()
- Key Differences : Replaces the pyrazole group with a 4-methylpiperazine moiety.
- Impact: The piperazine introduces basicity (pKa ~8.5) and enhances solubility in acidic environments compared to the neutral pyrazole.
(b) N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide ()
- Key Differences : Features a nitro-substituted pyrazole and an isopropylphenyl side chain.
- The bulky isopropyl group may improve lipophilicity (logP ~3.5 estimated) but reduce metabolic stability .
(c) N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1H-pyrazol-3-yl)benzamide ()
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s lower molecular weight and moderate logP (~2.1) suggest favorable membrane permeability compared to bulkier analogues.
- The presence of two hydrogen bond donors (pyrazole and tetrazole NH) may enhance target binding specificity relative to piperazine-containing analogues .
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring and a tetrazole moiety, which are known for their diverse biological activities. The molecular formula of this compound is CHN, with a molecular weight of approximately 298.28 g/mol. The presence of these heterocycles contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and tetrazole rings exhibit significant antimicrobial properties. For instance, similar derivatives have shown efficacy against various bacterial strains with minimum inhibitory concentrations (MICs) lower than standard antibiotics such as ciprofloxacin and tetracycline . In vitro studies have demonstrated that this compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through its inhibitory activity against specific cancer cell lines. In particular, studies have highlighted its effectiveness against BRAF(V600E) mutations and other cancer-related targets . The structure-activity relationship analyses suggest that modifications to the pyrazole or tetrazole rings can enhance its cytotoxicity against cancer cells.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit nitric oxide (NO) production in macrophages, which is a critical factor in inflammatory responses . This suggests that the compound may be useful in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole and tetrazole rings through cyclization reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.
Key Findings from SAR Studies
SAR studies have revealed that:
- Substituent Effects : Different substituents on the pyrazole or tetrazole rings can significantly alter biological activity.
- Electronic Properties : The electronic nature of substituents influences binding affinity to biological targets.
- Lipophilicity : Modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
Case Studies
Several studies have reported on the biological activity of pyrazole-tetrazole derivatives:
Q & A
Basic: What are the recommended synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via coupling reactions, such as amide bond formation between 3-(1H-tetrazol-1-yl)benzoic acid derivatives and 4-(1H-pyrazol-3-yl)aniline intermediates. Key steps include:
- Activation of the carboxylic acid using reagents like HATU or DCC in anhydrous DMF .
- Purification via column chromatography (e.g., silica gel with gradients of methanol/dichloromethane) to remove unreacted starting materials .
- Recrystallization from ethanol/water mixtures to enhance crystallinity and purity.
- Validation by HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; the tetrazole proton typically appears at δ 9.5–10.5 ppm due to deshielding .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H stretch (~3400 cm⁻¹) .
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on anisotropic displacement parameters for the tetrazole and pyrazole rings. High-resolution data (≤1.0 Å) is recommended to resolve potential disorder .
Advanced: How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?
Methodological Answer:
- Multi-software validation : Cross-check refinements using SHELXL (for small molecules) and WinGX (for visualization and geometry analysis) .
- Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···N) using CrystalExplorer to explain deviations in bond lengths .
- DFT optimization : Compare experimental geometries with gas-phase DFT calculations (B3LYP/6-31G*) to assess intramolecular strain .
Advanced: What strategies optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without inducing aggregation .
- pH-dependent stability assays : Monitor degradation via LC-MS in buffers (pH 2–9) to identify optimal storage conditions .
- Lyophilization : Formulate as a lyophilized powder with trehalose to enhance long-term stability .
Basic: What biological targets are associated with this compound’s structural motifs?
Methodological Answer:
- Kinase inhibition : The tetrazole moiety may chelate Mg²⁺ in ATP-binding pockets, as seen in FLT3 inhibitors .
- GPCR modulation : Pyrazole-containing analogues often target dopamine or serotonin receptors; use radioligand binding assays (e.g., D3 receptor) for validation .
- Antiplatelet activity : Test thrombin-induced aggregation in platelet-rich plasma, referencing structurally similar INN compounds like temano-grel .
Advanced: How can structure-activity relationships (SAR) be explored for therapeutic potential?
Methodological Answer:
- Scaffold diversification : Synthesize derivatives with fluorinated benzamide groups (e.g., trifluoromethyl) to assess metabolic stability via microsomal assays .
- Molecular docking : Use AutoDock Vina to predict binding poses against targets like VEGF (PDB: 1TZH) based on pyrazole-tetrazole interactions .
- In vivo pharmacokinetics : Compare oral bioavailability in rodent models by measuring plasma concentrations (LC-MS/MS) over 24 hours .
Advanced: How are computational methods applied to predict reactivity and regioselectivity in derivatization?
Methodological Answer:
- Fukui function analysis : Calculate electrophilic/nucleophilic sites using Gaussian09 to guide functionalization (e.g., bromination at the pyrazole C5 position) .
- MD simulations : Simulate solvation effects in water/ethanol mixtures (GROMACS) to predict aggregation tendencies during synthesis .
Basic: What analytical workflows validate batch-to-batch consistency in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
